di-n-Butyl-bis-(methylmaleate)tin
CAS No.: 15546-11-9
Cat. No.: VC21036624
Molecular Formula: C18H28O8Sn
Molecular Weight: 491.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15546-11-9 |
---|---|
Molecular Formula | C18H28O8Sn |
Molecular Weight | 491.1 g/mol |
IUPAC Name | 4-O-[dibutyl-[(Z)-4-methoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-methyl (Z)-but-2-enedioate |
Standard InChI | InChI=1S/2C5H6O4.2C4H9.Sn/c2*1-9-5(8)3-2-4(6)7;2*1-3-4-2;/h2*2-3H,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2-;;; |
Standard InChI Key | WNDWDJLPMLWBHW-UDVCPWNYSA-L |
Isomeric SMILES | CCCC[Sn](OC(=O)/C=C\C(=O)OC)(OC(=O)/C=C\C(=O)OC)CCCC |
SMILES | CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Canonical SMILES | CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Introduction
Chemical Identity and Structure
Di-n-Butyl-bis-(methylmaleate)tin is an organotin compound characterized by a central tin atom bonded to two butyl chains and two methylmaleate groups. The chemical's formal identification parameters provide the foundation for understanding its structure and reactivity patterns.
Molecular Identification
Di-n-Butyl-bis-(methylmaleate)tin has the chemical formula C18H28O8Sn with a molecular weight of 491.1 g/mol. It is officially identified by CAS registry number 15546-11-9. Its full IUPAC name is 4-O-[dibutyl-[(Z)-4-methoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-methyl (Z)-but-2-enedioate, reflecting its complex molecular architecture.
Structural Characteristics
The molecular structure features a tin atom at the center with two butyl chains (CH3CH2CH2CH2-) directly attached to the tin through carbon-tin bonds. The remaining coordination sites of the tin atom are occupied by two methylmaleate groups, which are attached through oxygen-tin bonds. This arrangement creates a characteristic organotin compound with specific chemical reactivity patterns.
Table 1: Key Structural Identifiers of Di-n-Butyl-bis-(methylmaleate)tin
Parameter | Value |
---|---|
CAS Number | 15546-11-9 |
Molecular Formula | C18H28O8Sn |
Molecular Weight | 491.1 g/mol |
IUPAC Name | 4-O-[dibutyl-[(Z)-4-methoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-methyl (Z)-but-2-enedioate |
Standard InChI | InChI=1S/2C5H6O4.2C4H9.Sn/c21-9-5(8)3-2-4(6)7;21-3-4-2;/h22-3H,1H3,(H,6,7);21,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2-;;; |
Standard InChIKey | WNDWDJLPMLWBHW-UDVCPWNYSA-L |
Isomeric SMILES | CCCCSn(OC(=O)/C=C\C(=O)OC)CCCC |
Canonical SMILES | CCCCSn(OC(=O)C=CC(=O)OC)OC(=O)C=CC(=O)OC |
Physical and Chemical Properties
The physical and chemical properties of di-n-Butyl-bis-(methylmaleate)tin determine its behavior in various environments and applications. While specific data for this compound is somewhat limited, its properties can be understood within the context of related dibutyltin compounds.
Solubility and Partition Behavior
Like most organotin compounds, di-n-Butyl-bis-(methylmaleate)tin likely exhibits limited water solubility while being readily soluble in common organic solvents. Related dibutyltin compounds demonstrate partition coefficients that influence their environmental distribution. For example, dibutyltin dichloride has a log Kow (octanol-water partition coefficient) of 0.05, indicating moderate hydrophilicity compared to more lipophilic tributyltin compounds . The specific partition behavior of di-n-Butyl-bis-(methylmaleate)tin may vary due to the influence of its methylmaleate groups, but would likely follow similar trends to other dibutyltin derivatives.
Stability and Reactivity
Research on related organotin compounds suggests that di-n-Butyl-bis-(methylmaleate)tin may demonstrate sensitivity to environmental factors such as moisture and light . The stability of dibutyltin compounds is pH-dependent, with decreased stability observed under acidic conditions . The half-life of dibutyltin species in aquatic environments has been reported to be greater than 9 days, with monobutyltin and inorganic tin as degradation products .
Industrial Applications
Di-n-Butyl-bis-(methylmaleate)tin, as a member of the diorganotin compound family, has several significant industrial applications that derive from its chemical properties and reactivity.
PVC Stabilization
The most prominent use of diorganotin compounds, including dibutyltin derivatives like di-n-Butyl-bis-(methylmaleate)tin, is as stabilizers in the manufacture of polyvinyl chloride (PVC) . These compounds help prevent the degradation of PVC during processing and extend the material's service life by inhibiting dehydrochlorination reactions that can lead to discoloration and mechanical property deterioration. The organotin stabilizers intercept free radicals and scavenge hydrochloric acid released during PVC processing.
Catalytic Applications
Dibutyltin compounds are widely employed as catalysts in various industrial processes. They serve as effective catalysts in the production of polyurethane foams, facilitating the reactions between isocyanates and polyols. The tin atom in these compounds acts as a Lewis acid, coordinating with reactant molecules to lower activation energy barriers and accelerate reaction rates.
Toxicological Profile
The toxicological profile of di-n-Butyl-bis-(methylmaleate)tin follows patterns observed in other dibutyltin compounds, as the toxicity is primarily determined by the dibutyltin moiety . Research indicates several significant health concerns associated with exposure to these compounds.
Reproductive and Developmental Toxicity
Di-n-Butyl-bis-(methylmaleate)tin, like other dibutyltin compounds, has been associated with reproductive and developmental toxicity . Studies with related compounds such as dibutyltin dichloride have demonstrated adverse reproductive effects including increased numbers of non-pregnant females, increased pre-implantation loss, and increased early resorptions . Developmental studies have revealed an increased incidence of fetal malformations at low doses with several dibutyltin compounds, including dibutyltin dichloride, dibutyltin dilaurate, dibutyltin diacetate, and dibutyltin oxide .
Immunotoxicity
A consistent finding across studies of dibutyltin compounds is their impact on the immune system. The thymus has been repeatedly identified as a primary target organ in toxicity evaluations . This immune system vulnerability suggests that di-n-Butyl-bis-(methylmaleate)tin exposure could potentially compromise immune function, leading to increased susceptibility to infections or altered immune responses.
Table 2: Key Toxicological Endpoints of Dibutyltin Compounds
Toxicological Endpoint | Observations |
---|---|
Reproductive Toxicity | Increased non-pregnant females, pre-implantation loss, early resorptions |
Developmental Toxicity | Fetal malformations at low doses |
Immunotoxicity | Thymus consistently identified as target organ |
Genotoxicity | Positive findings in in vivo studies with related compounds |
Neurotoxicity | Effects observed primarily at high/near-lethal doses |
Genotoxicity and Other Effects
Based on available in vivo data for dibutyltin dichloride and dibutyltin dilaurate, di-n-Butyl-bis-(methylmaleate)tin may possess genotoxic potential . Additionally, neurotoxic effects may occur at high doses, though these are generally observed only at near-lethal concentrations . Repeated exposure to dibutyltin compounds has been associated with serious systemic health effects , further emphasizing the potential hazards of di-n-Butyl-bis-(methylmaleate)tin exposure.
Environmental Fate and Behavior
Understanding the environmental fate and behavior of di-n-Butyl-bis-(methylmaleate)tin is crucial for assessing its ecological impact and developing appropriate risk management strategies.
Persistence and Degradation
Organotin compounds, including dibutyltin derivatives, raise environmental concerns due to their persistence and bioaccumulation potential. Studies of dibutyltin compounds in aquatic environments have shown a half-life exceeding 9 days, with degradation primarily yielding monobutyltin and inorganic tin as products . The degradation rate is influenced by environmental factors, particularly pH, with increased degradation observed under acidic conditions .
Bioaccumulation and Ecological Impact
The bioaccumulation potential of dibutyltin compounds has been investigated in various organisms. Studies with carp (Cyprinus carpio) determined the logarithm of the bioconcentration factor for dibutyltin to be 1.0, consistent with its moderate lipophilicity . This suggests that di-n-Butyl-bis-(methylmaleate)tin may bioaccumulate in aquatic organisms, though to a lesser extent than more lipophilic organotin compounds like tributyltin derivatives.
Environmental monitoring has detected dibutyltin compounds in various water bodies. In Canadian fresh waters, dibutyltin concentrations as high as 3,700 ng Sn/L have been reported, with mean and median concentrations of 148 ng Sn/L and 25 ng Sn/L, respectively . These findings highlight the potential for environmental contamination and subsequent ecological impacts from dibutyltin compounds.
Regulatory Considerations
The significant health and environmental concerns associated with dibutyltin compounds have prompted increasing regulatory scrutiny worldwide.
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